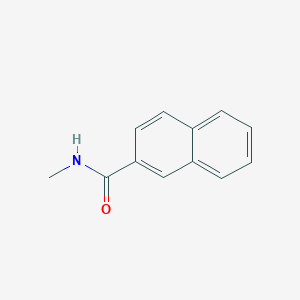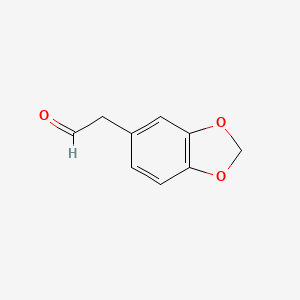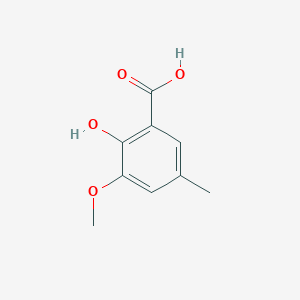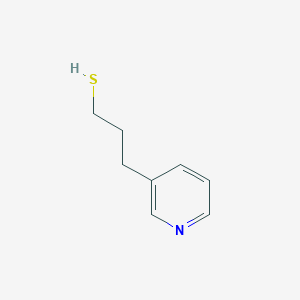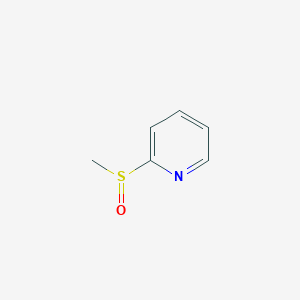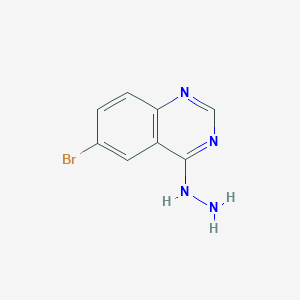
6-Bromo-4-hydrazinylquinazoline
Vue d'ensemble
Description
6-Bromo-4-hydrazinylquinazoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. It is a heterocyclic organic compound that contains a quinazoline ring system, which is a common structural motif in many biologically active molecules. In
Mécanisme D'action
The mechanism of action of 6-Bromo-4-hydrazinylquinazoline is not fully understood. However, it is believed to work by inhibiting specific enzymes and signaling pathways that are involved in cell growth and inflammation. It has been shown to inhibit the activity of protein kinase CK2, which is involved in the regulation of cell growth and proliferation. It has also been found to inhibit the activation of NF-κB, a transcription factor that regulates the expression of many pro-inflammatory genes.
Effets Biochimiques Et Physiologiques
6-Bromo-4-hydrazinylquinazoline has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it has been investigated for its potential neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-Bromo-4-hydrazinylquinazoline in lab experiments is its high potency and specificity. It has been shown to have a low IC50 value, indicating that it is effective at inhibiting its target enzymes and signaling pathways at low concentrations. However, one limitation is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on 6-Bromo-4-hydrazinylquinazoline. One area of interest is its potential use in combination therapy with other anti-cancer drugs. It has been shown to enhance the efficacy of certain chemotherapy drugs by sensitizing cancer cells to their effects. Another area of interest is its potential use in treating neurodegenerative diseases. It has been investigated for its ability to cross the blood-brain barrier and reduce inflammation in the brain. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
In conclusion, 6-Bromo-4-hydrazinylquinazoline is a promising compound with potential applications in medical research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential as a therapeutic agent.
Applications De Recherche Scientifique
6-Bromo-4-hydrazinylquinazoline has been extensively studied for its potential applications in medical research. It has been found to exhibit anti-cancer properties by inhibiting the growth of cancer cells. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, it has been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
(6-bromoquinazolin-4-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN4/c9-5-1-2-7-6(3-5)8(13-10)12-4-11-7/h1-4H,10H2,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITBSQIOBRKNMSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=NC=N2)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70352548 | |
| Record name | 6-bromo-4-hydrazinylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-4-hydrazinylquinazoline | |
CAS RN |
307529-02-8 | |
| Record name | 6-bromo-4-hydrazinylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



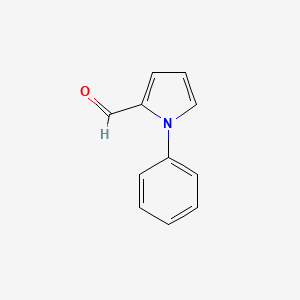
![2-[(Dimethylamino)methyl]cyclopentanone](/img/structure/B1605562.png)
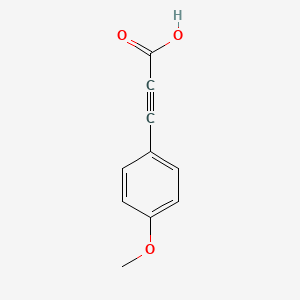
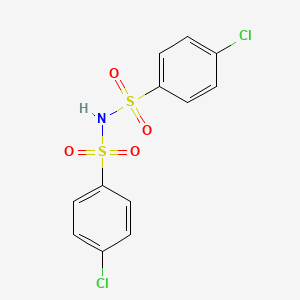
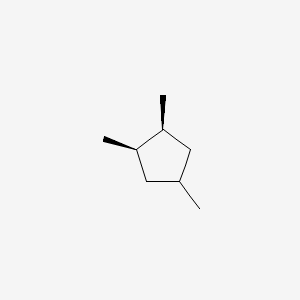
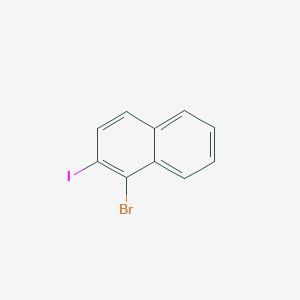
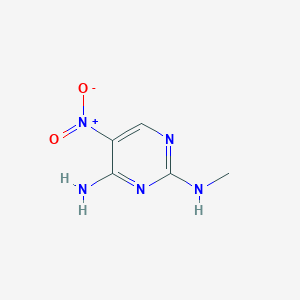
![5-Methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B1605572.png)
